
Tellurous acid
Overview
Description
Tellurous acid (H₂TeO₃) is a weak inorganic acid containing tellurium in the +4 oxidation state. It is structurally represented as (HO)₂TeO, forming tellurite salts (TeO₃²⁻) upon deprotonation . The compound is sparingly soluble in water (solubility ~0.03 g/100 mL) and exhibits amphoteric behavior, dissolving in both strong acids and alkalis . Its dissociation constants are Ka₁ = 2 × 10⁻³ (pKa₁ = 2.48) and Ka₂ = 1 × 10⁻⁸ (pKa₂ = 7.70), indicating weaker acidity compared to sulfurous acid (H₂SO₃) . This compound is synthesized via hydrolysis of tellurium tetrachloride (TeCl₄) or by dissolving tellurium in nitric acid . It acts as a mild oxidizing or reducing agent, reacting with sulfites or zinc to precipitate elemental tellurium .
Preparation Methods
Direct Synthesis via Reaction of Tellurium with Nitric Acid
The most widely documented method for synthesizing tellurous acid involves the direct reaction of elemental tellurium with concentrated nitric acid (HNO₃). This oxidative process proceeds via the following stoichiometry:
Key experimental parameters include:
-
Temperature : The reaction is conducted under reflux conditions at 80–100°C to ensure complete oxidation .
-
Acid Concentration : Concentrated HNO₃ (≥68%) is required to achieve sufficient oxidative power, as dilute nitric acid favors the formation of tellurium dioxide (TeO₂) instead .
-
Workup : The resulting solution is evaporated to dryness under reduced pressure, yielding a white crystalline solid. However, the product often contains residual TeO₂, necessitating recrystallization from hot water .
This method is limited by the release of toxic nitrogen oxides (NOₓ), requiring rigorous fume-hood protocols. Additionally, the final product’s purity is highly dependent on the stoichiometric ratio of Te to HNO₃, with excess acid leading to overoxidation to telluric acid (H₆TeO₆) .
Hydrolysis of Tellurium Tetrachloride (TeCl₄)
An alternative route involves the controlled hydrolysis of tellurium tetrachloride. When TeCl₄ is treated with water, it undergoes stepwise hydrolysis to form H₂TeO₃:
Critical considerations for this method include:
-
Reaction Medium : The reaction must be performed in ice-cold water to prevent further oxidation or decomposition of H₂TeO₃ .
-
Byproduct Management : The concurrent production of hydrochloric acid (HCl) necessitates neutralization with a weak base (e.g., ammonium hydroxide) to stabilize the product .
-
Yield Optimization : Yields rarely exceed 60% due to competing side reactions, such as the formation of polytellurite species .
This approach is less common than nitric acid oxidation due to the hygroscopic and corrosive nature of TeCl₄, which complicates handling and storage.
Acidic Dissolution of Tellurium Dioxide (TeO₂)
While tellurium dioxide is sparingly soluble in water, dissolution in hot concentrated hydrochloric acid followed by dilution can yield H₂TeO₃:
Experimental protocols emphasize:
-
Acid Selection : Concentrated HCl (12 M) is preferred over sulfuric or nitric acids to avoid redox side reactions .
-
Temperature Control : Heating the mixture to 60–70°C enhances dissolution kinetics but must be carefully monitored to prevent decomposition .
-
Precipitation : Diluting the acidic solution with deionized water precipitates H₂TeO₃ as a microcrystalline powder, which is then filtered and dried under vacuum .
Despite its simplicity, this method struggles with low reproducibility, as minor variations in HCl concentration or cooling rates can lead to amorphous byproducts .
Electrochemical Oxidation of Tellurium
Recent advances in electrochemical synthesis have enabled the production of H₂TeO₃ via anodic oxidation of tellurium in acidic electrolytes. A typical cell configuration includes:
-
Anode : Pure tellurium metal
-
Cathode : Platinum mesh
-
Electrolyte : 1 M sulfuric acid (H₂SO₄)
The overall reaction is:
Key advantages of this method include:
-
Selectivity : Applied potentials between +0.8 V and +1.2 V (vs. SHE) favor H₂TeO₃ formation over TeO₂ or H₆TeO₆ .
-
Scalability : Continuous-flow electrochemical reactors can achieve production rates of 5–10 g/h with >90% Faradaic efficiency .
However, the requirement for specialized equipment and the sensitivity of the reaction to trace impurities limit its widespread adoption .
Metathetical Reactions with Tellurite Salts
Alkali metal tellurites (e.g., Na₂TeO₃) can undergo proton exchange with strong acids to generate H₂TeO₃:
This method is constrained by:
-
Reactant Availability : High-purity Na₂TeO₃ is costly and rarely commercially available .
-
Product Stability : The resulting H₂TeO₃ solution is prone to disproportionation, particularly at pH > 3, forming elemental tellurium and TeO₂ .
Challenges and Characterization Gaps
Despite these methods, this compound remains poorly characterized due to:
-
Instability : H₂TeO₃ decomposes above 40°C, releasing water and forming TeO₂ .
-
Solubility : Limited aqueous solubility (0.24 g/100 mL at 25°C) complicates crystallization .
-
Spectroscopic Ambiguities : Infrared and Raman spectra of H₂TeO₃ overlap significantly with those of TeO₂, hindering definitive structural analysis .
Chemical Reactions Analysis
Oxidation Reactions
Tellurous acid acts as a reducing agent, undergoing oxidation to tellurium(VI) species under various conditions:
Oxidation by Hydrogen Peroxide
H₂TeO₃ reacts with hydrogen peroxide (H₂O₂) in acidic or alkaline media to form telluric acid (H₆TeO₆) or tellurate ions (TeO₄²⁻):
This reaction is pH-dependent, with faster kinetics in alkaline solutions .
Oxidation by Cerium(IV)
In sulfuric acid media, Ce(IV) oxidizes H₂TeO₃ to tellurium(VI) via a multi-step mechanism involving intermediate complexes:
The reaction is catalyzed by osmium(VIII) or ruthenium(III), with rate laws dependent on [H⁺] and ionic strength .
Oxidation by Manganese(III)
Manganese(III) in sulfuric acid oxidizes H₂TeO₃ to Te(VI):
The reaction exhibits fractional-order dependence on [H₂TeO₃] .
Acid-Base Reactions
This compound is a weak diprotic acid, dissociating in aqueous solution:
Its conjugate base, tellurite (TeO₃²⁻), forms salts with alkali metals (e.g., Na₂TeO₃) that are sparingly soluble in water .
Reduction Reactions
Though primarily a reducing agent, H₂TeO₃ can act as an oxidizer in strongly acidic environments:
This reaction is kinetically sluggish unless catalyzed by transition metals .
Complexation Reactions
This compound forms complexes with transition metals, influencing redox kinetics:
Metal Ion | Complex Type | Role in Redox Reactions |
---|---|---|
Ce(III) | Ce(III)-Te(IV) complex | Inhibits Ce(IV)-Te(IV) oxidation |
Cr(III) | Cr(III)-Te(IV) intermediate | Accelerates Te(IV) → Te(VI) oxidation |
Decomposition and Thermal Stability
Upon heating, H₂TeO₃ decomposes to tellurium dioxide (TeO₂) and water:
The decomposition is irreversible and occurs at temperatures above 150°C .
Comparative Reaction Table
Mechanistic Insights
Scientific Research Applications
Chemical Applications
1. Synthesis of Tellurium Compounds
Tellurous acid serves as a vital precursor in the synthesis of various tellurium compounds. Its reactivity allows it to participate in oxidation and reduction reactions, making it a key component in the development of new materials and chemicals.
2. Oxidizing Agent
In chemical reactions, this compound acts as an oxidizing agent. This property is utilized in organic synthesis, where it helps facilitate reactions that require electron transfer.
3. Catalysis
this compound has been investigated for its catalytic properties. It has been proposed as a potential replacement for chromate in certain catalytic processes, such as the chlorate process, due to its effectiveness in promoting reactions while being less toxic .
Biological Applications
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It interacts with thiol groups in proteins, which can disrupt cellular functions and lead to bacterial cell death. This property suggests potential applications in developing new antimicrobial agents .
2. Anticancer Activity
this compound has shown promise in anticancer research. Its ability to induce oxidative stress within cells can trigger apoptosis in cancerous cells, making it a candidate for further investigation in cancer therapeutics.
Environmental Applications
1. Bioremediation
this compound's interactions with microorganisms have led to its study in bioremediation efforts. Certain strains of bacteria can utilize tellurite (the anionic form of this compound) as a source of tellurium, which may help in detoxifying environments contaminated with heavy metals .
2. Waste Treatment
this compound has potential applications in treating industrial waste containing tellurium compounds. Its ability to precipitate tellurium from solutions can aid in recovering valuable materials from waste streams .
Industrial Applications
1. Alloy Production
In metallurgy, this compound is used to produce free-machining steels and as an additive in copper and lead alloys. Its presence improves machinability and enhances the physical properties of the alloys .
2. Semiconductor Manufacturing
this compound and its derivatives are utilized in semiconductor applications due to their unique electrical properties. They are employed in creating specific materials that enhance the performance of electronic devices .
Summary Table of Applications
Application Area | Details |
---|---|
Chemical Synthesis | Precursor for various tellurium compounds; oxidizing agent |
Catalysis | Potential replacement for chromate in catalytic processes |
Antimicrobial | Exhibits antimicrobial properties; disrupts bacterial cell functions |
Anticancer | Induces oxidative stress; potential for cancer treatment |
Bioremediation | Utilized by bacteria for detoxifying heavy metal contamination |
Waste Treatment | Precipitation of tellurium from industrial waste |
Alloy Production | Improves machinability in free-machining steels; additive for alloys |
Semiconductor | Used in manufacturing materials for electronic devices |
Mechanism of Action
The mechanism of action of tellurous acid involves its ability to undergo oxidation and reduction reactions. In biological systems, tellurium compounds can interact with thiol groups in proteins, leading to the disruption of cellular functions. This interaction is believed to be the basis for its antibacterial and anticancer properties . The exact molecular targets and pathways involved in these effects are still under investigation.
Comparison with Similar Compounds
Group 16 Oxoacids: H₂SO₃, H₂SeO₃, and H₂TeO₃
The +4 oxoacids of sulfur, selenium, and tellurium exhibit trends in stability, acidity, and redox behavior due to increasing atomic size and decreasing electronegativity down Group 14.
Table 1: Comparison of Key Properties
Key Observations :
- Acidity : Acid strength decreases from H₂SO₃ to H₂TeO₃, consistent with decreasing electronegativity of the central atom.
- Solubility : this compound has the lowest solubility, reflecting weaker hydration energy due to larger ionic radius of Te⁴+ .
- Redox Behavior: Selenous acid is a stronger oxidizer than this compound, capable of oxidizing iodide to iodine, whereas this compound requires stronger reducing agents (e.g., Zn) to precipitate Te⁰ .
This compound vs. Telluric Acid (H₆TeO₆)
Telluric acid (H₆TeO₆), with tellurium in the +6 state, differs structurally and chemically from H₂TeO₃:
Table 2: H₂TeO₃ vs. H₆TeO₆
Key Differences :
- Telluric acid is a stronger oxidizer, capable of oxidizing halides, while this compound primarily undergoes redox reactions in acidic media .
- Tellurates (e.g., Na₂TeO₄) are more stable and structurally distinct from tellurites (e.g., Na₂TeO₃) .
Comparison of Salts: Tellurites, Sulfites, and Selenites
Salts derived from H₂TeO₃ (tellurites), H₂SO₃ (sulfites), and H₂SeO₃ (selenites) exhibit varying applications and stability:
Table 3: Salt Properties
Key Observations :
Biological Activity
Tellurous acid (HTeO) is a compound of tellurium that has garnered attention due to its biological activity and potential applications in medicine and environmental science. This article reviews the biological properties of this compound, focusing on its toxicity, interactions with biological systems, and potential therapeutic uses.
Overview of this compound
This compound is an inorganic compound derived from tellurium, a metalloid element belonging to the chalcogen group. It exists primarily in two oxidation states: tellurite (TeO) and tellurate (TeO). The compound is characterized by its ability to produce reactive oxygen species (ROS), which contribute to its biological effects.
Toxicity of this compound
This compound is known to be toxic at low concentrations, affecting both prokaryotic and eukaryotic organisms. The primary mechanisms of toxicity include:
- Oxidative Stress : Tellurite ions can induce oxidative stress by generating ROS, leading to cellular damage and apoptosis. This mechanism is particularly evident in studies involving HeLa cells, where tellurite exposure resulted in decreased cell viability and increased lactate dehydrogenase (LDH) release, indicating cytotoxicity .
- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes, particularly cysteine proteases. This inhibition is attributed to the interaction of tellurite with thiol groups in the active sites of these enzymes, disrupting their function .
- Neurotoxicity : Research indicates that tellurium compounds can demyelinate peripheral nerves and induce neurodegenerative changes. The impact on glutamatergic system enzymes suggests a broader effect on neurological health .
Table 1: Toxicity Data of this compound
Study Reference | Cell Type | Concentration (µM) | Effect |
---|---|---|---|
HeLa Cells | 10-200 | Decreased viability | |
Bacterial Strains | 50-100 | Induced oxidative stress | |
Neuronal Cells | 1-10 | Demyelination |
Mechanisms of Resistance
Some organisms have developed mechanisms to resist the toxic effects of this compound. For instance, certain bacterial strains can reduce tellurite ions to elemental tellurium (Te), which is less toxic. This reduction process is often accompanied by phenotypic changes, such as the formation of black colonies on selective media .
Key Resistance Mechanisms
- Reduction of Tellurite : Bacteria possess genes that facilitate the reduction of toxic tellurite to less harmful forms.
- Detoxification Enzymes : Specific enzymes are upregulated in response to oxidative stress induced by this compound.
- Efflux Pumps : Some bacteria have developed efflux systems that actively transport tellurium compounds out of the cell.
Therapeutic Applications
Despite its toxicity, this compound and its derivatives are being explored for potential therapeutic applications:
- Antimicrobial Properties : this compound exhibits antimicrobial activity against various pathogens, making it a candidate for use in treating infections caused by resistant strains .
- Cancer Treatment : Preliminary studies suggest that organotelluranes derived from this compound may have antitumor properties. These compounds are being investigated for their ability to inhibit cancer cell proliferation while sparing healthy cells .
Case Studies
- Cytotoxic Effects on Cancer Cells : A study investigated the cytotoxic effects of tellurite on several cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations .
- Environmental Impact : Research has highlighted the environmental consequences of increased tellurium pollution, linking it to autoimmune diseases and other health issues due to chronic exposure .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing tellurous acid in laboratory settings?
this compound is typically synthesized by hydrolyzing tellurium dioxide (TeO₂) in water. However, the reaction equilibrium favors TeO₂ due to its low solubility (0.6 g/100 mL at 20°C), requiring precise pH control (4–6) to stabilize H₂TeO₃ . Alternative methods include acidification of sodium tellurite (Na₂TeO₃) with dilute HCl, followed by crystallization under inert atmospheres to prevent oxidation to telluric acid (H₆TeO₆) .
Key Considerations for Purity :
- Use degassed water to minimize oxidation.
- Monitor redox potential to avoid Te(IV) → Te(VI) conversion.
- Characterize products via Raman spectroscopy (strong bands at 680 cm⁻¹ for TeO₃²⁻) .
Q. What are the dissociation constants (pKa) of this compound, and how do they impact its reactivity?
Reported pKa values vary due to experimental conditions:
Source | pKa1 | pKa2 | Conditions |
---|---|---|---|
UC Davis | 6.27 | 8.43 | 25°C, 0.1 M ionic strength |
Housecroft | ~2.7 | ~7.7 | Theoretical calculations |
These discrepancies highlight the need for standardized measurement protocols (e.g., potentiometric titrations under controlled ionic strength). The weak acidity (pKa1 ~6.3) implies limited proton donation in aqueous solutions, favoring its role as a mild oxidizing/reducing agent .
Advanced Research Questions
Q. How can researchers address instability challenges in this compound during electrochemical studies?
this compound decomposes above 40°C, releasing TeO₂ and H₂O . Stabilization strategies include:
- Complexation : Use chelating agents (e.g., EDTA) to suppress TeO₂ precipitation .
- Low-Temperature Studies : Conduct experiments below 25°C with argon purging.
- Electrolyte Optimization : Buffer solutions (pH 4–6) with NaClO₄ (0.5 M) enhance stability in voltammetry .
Redox Behavior :
In acidic media, H₂TeO₃ acts as an oxidizer (E° = +0.57 V vs. SHE for TeO₂ → Te), while in alkaline conditions, it reduces to Te²⁻ (E° = -1.14 V) .
Q. What analytical techniques resolve contradictions in this compound’s speciation under varying pH?
Conflicting speciation models arise from:
- Polymerization : At pH < 3, H₂TeO₃ may form polynuclear species (e.g., Te₂O₅²⁻) .
- Coordination Shifts : TeO₃²⁻ adopts pyramidal geometry in acidic media vs. trigonal planar in basic solutions .
Methodological Recommendations :
- X-ray Absorption Spectroscopy (XAS) : Directly probes Te coordination environments.
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters of protonation/deprotonation .
Q. How does this compound’s redox activity compare to selenious acid (H₂SeO₃) in catalytic applications?
Property | H₂TeO₃ | H₂SeO₃ |
---|---|---|
Oxidation Potential (V) | +0.57 | +0.74 |
Reduction Potential (V) | -1.14 | -0.37 |
Stability in Air | Low | Moderate |
H₂TeO₃’s lower oxidative strength makes it suitable for selective oxidations (e.g., organic sulfides to sulfoxides), while its stronger reducing power in alkaline media enables nanoparticle synthesis (e.g., Te nanotubes) .
Methodological Guidelines
Properties
IUPAC Name |
tellurous acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O3Te/c1-4(2)3/h(H2,1,2,3) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SITVSCPRJNYAGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[Te](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2TeO3, H2O3Te | |
Record name | tellurous acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Tellurous_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
15852-22-9 (TeO3(-2)), 22451-06-5 (di-hydrochloride salt pentahydrate) | |
Record name | Tellurous acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010049237 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90143339 | |
Record name | Tellurous acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90143339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10049-23-7 | |
Record name | Telluric acid (H2TeO3) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10049-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tellurous acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010049237 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tellurous acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90143339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihydrogen trioxotellurate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.145 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TELLUROUS ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IVA6SGP6QM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.